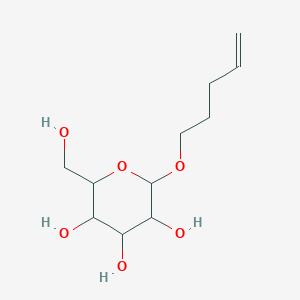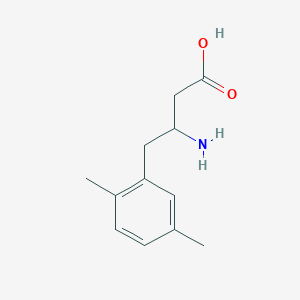
2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-enyl-D-glucopyranoside is a specialty chemical compound with the molecular formula C11H20O6 and a molecular weight of 248.27 g/mol It is a glucoside derivative, where a pent-4-enyl group is attached to the D-glucopyranoside structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-enyl-D-glucopyranoside can be synthesized through glycosylation reactions. One common method involves the coupling of pent-4-enyl-2,3,4,6-tetra-O-benzyl-α,β-D-glucopyranoside with pent-4-enyl-2,3,4-tri-O-acetyl-α,β-D-glucopyranoside in the presence of a promoter such as IDCP (iodine dichloride pyridine complex) . The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.
Industrial Production Methods
Industrial production of pent-4-enyl-D-glucopyranoside may involve similar glycosylation techniques but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Pent-4-enyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding glycosylamines.
Substitution: It can participate in substitution reactions, where the pent-4-enyl group can be replaced with other functional groups.
Common Reagents and Conditions
N-bromosuccinimide: Used for oxidative cleavage of the glycosidic bond.
Acidic or enzymatic conditions: Employed for hydrolysis reactions.
Major Products Formed
N-acetyl-α-D-glucopyranosylamines: Formed during oxidative hydrolysis.
Glucose and alcohol: Products of hydrolysis reactions.
Scientific Research Applications
Pent-4-enyl-D-glucopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of pent-4-enyl-D-glucopyranoside involves its ability to participate in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of specific promoters and reaction conditions that enhance the reactivity of the glycosidic bond . The molecular targets and pathways involved include the formation of glycosidic bonds with various acceptor molecules, leading to the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
Similar Compounds
- Allyl-D-glucopyranoside
- Butenyl-D-glucopyranoside
- Hexenyl-D-glucopyranoside
Uniqueness
Pent-4-enyl-D-glucopyranoside is unique due to its specific pent-4-enyl group, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the pent-4-enyl group allows for selective glycosylation reactions and enhances the compound’s utility in synthetic chemistry .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLCEUASFWSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)


![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)


